molecular formula C22H23N3O2 B11670132 4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol

4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol

Cat. No.: B11670132
M. Wt: 361.4 g/mol
InChI Key: LMVHSTASFMGUGO-HZHRSRAPSA-N
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Description

4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol is a complex organic compound that features a naphthylmethyl group attached to a piperazine ring, which is further connected to a benzenediol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol typically involves multi-step organic reactions. One common route includes the reaction of 1-naphthylmethylamine with piperazine to form 4-(1-naphthylmethyl)-1-piperazinamine. This intermediate is then reacted with 1,3-benzenediol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Naphthylmethyl)-1-piperazinamine: A precursor in the synthesis of the target compound, with similar structural features.

    1-Naphthylmethylamine: Another related compound used in the synthesis of various derivatives.

    1,3-Benzenediol:

Uniqueness

4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C22H23N3O2/c26-20-9-8-18(22(27)14-20)15-23-25-12-10-24(11-13-25)16-19-6-3-5-17-4-1-2-7-21(17)19/h1-9,14-15,26-27H,10-13,16H2/b23-15+

InChI Key

LMVHSTASFMGUGO-HZHRSRAPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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